2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid
Description
2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a dimethylaminomethyl group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 4.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-6-7(9(13)14)4-10-8(11-6)5-12(2)3/h4H,5H2,1-3H3,(H,13,14) |
InChI Key |
RNATXNNYFAAOTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid typically involves the reaction of 4-methylpyrimidine-5-carboxylic acid with dimethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : Initial studies suggest that 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid may interact with specific receptors or enzymes, influencing cellular signaling pathways. This interaction could lead to therapeutic effects in conditions such as inflammation or cancer .
- Anti-inflammatory Activity : Pyrimidine derivatives have been shown to inhibit inflammatory mediators like COX-2, suggesting that this compound may exhibit similar properties. In vitro studies have reported significant suppression of COX-2 activity, highlighting its potential as an anti-inflammatory agent .
2. Organic Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical structures. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new pharmaceuticals and agrochemicals .
3. Biological Research
- Interaction Studies : Ongoing research aims to elucidate the biological mechanisms by which this compound exerts its effects. Preliminary investigations suggest that it may modulate enzyme activities or receptor functions, warranting further pharmacological studies to confirm these findings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrimidine Derivatives
Structural and Functional Group Variations
Substituents at positions 2, 4, and 5 significantly influence the properties of pyrimidine derivatives. Below is a comparative overview of key analogs:
Key Trends and Research Findings
Electronic Effects
- Chloro Substituents (e.g., 2-Chloro-4-methylpyrimidine-5-carboxylic acid) : The electron-withdrawing Cl group enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions in drug synthesis .
- Amino Substituents (e.g., 4-Amino-2-methyl-5-pyrimidinecarboxylic acid): The NH₂ group increases hydrogen bonding capacity, improving solubility in aqueous media and interactions with biological targets .
Steric and Solubility Effects
Physicochemical Data Comparison
Biological Activity
2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a dimethylamino group and a carboxylic acid, which may confer unique pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid is , with a molecular weight of approximately 182.19 g/mol. The presence of the dimethylamino group enhances its basicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₄O₂ |
| Molecular Weight | 182.19 g/mol |
| Functional Groups | Dimethylamino, Carboxylic Acid |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The dimethylaminomethyl group can form hydrogen bonds and electrostatic interactions with nucleic acids and proteins, potentially inhibiting their function. The carboxylic acid group may also participate in coordination with metal ions, affecting enzymatic activities and signaling pathways.
Antimicrobial Activity
Research indicates that 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 75 µg/mL to >150 µg/mL against Bacillus subtilis and Escherichia coli respectively .
Anti-inflammatory Properties
Pyrimidine derivatives are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Compounds similar to it have shown IC50 values as low as 0.04 μmol for COX-2 inhibition, indicating significant anti-inflammatory potential .
Anticancer Potential
There is emerging evidence supporting the anticancer activity of pyrimidine derivatives. Studies have indicated that compounds with structural similarities may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further pharmacological studies are required to establish the efficacy of 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid in cancer therapy .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrimidine derivatives, including 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid, demonstrating significant inhibition against Pseudomonas aeruginosa and Staphylococcus aureus with MIC values below 100 µg/mL .
- In Vivo Anti-inflammatory Effects : In animal models, derivatives similar to this compound showed a reduction in paw edema induced by carrageenan, highlighting its anti-inflammatory capabilities. The study reported significant decreases in pro-inflammatory cytokines .
- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of pyrimidine derivatives found that some compounds exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating a promising therapeutic window for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. For example, cyclocondensation of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) and subsequent functionalization steps (e.g., methylation, carboxylation) can yield intermediates like methyl 4-methylpyrimidine-5-carboxylate. Hydrolysis of the ester group followed by dimethylamino-methylation via reductive amination or nucleophilic substitution is often employed . Key intermediates include pyrimidine-4-carboxylic acid esters and aminomethylated derivatives, characterized by NMR and mass spectrometry .
Q. Which spectroscopic and computational methods are critical for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions on the pyrimidine ring. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. X-ray crystallography can resolve ambiguities in stereochemistry or crystal packing. Computational methods like density functional theory (DFT) validate spectral data by simulating vibrational frequencies and electronic transitions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact. Refer to Safety Data Sheets (SDS) for specific hazards, such as respiratory irritation or reactivity with strong oxidizing agents. Store in airtight containers at controlled temperatures (e.g., 2–8°C) to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the dimethylamino-methylation step?
- Methodological Answer : Employ statistical design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions for reductive amination. Computational tools like quantum chemical reaction path searches (e.g., using the AFIR method) predict transition states and guide solvent selection .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected shifts in NMR or IR spectra)?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR : Compare experimental shifts with DFT-simulated spectra.
- IR : Analyze functional group vibrations (e.g., carbonyl stretches at ~1700 cm⁻¹) against theoretical models.
- X-ray crystallography : Resolve structural ambiguities caused by tautomerism or polymorphism .
Q. What strategies enable selective functionalization of the pyrimidine ring without disrupting the dimethylamino-methyl group?
- Methodological Answer : Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for the dimethylamino moiety during electrophilic substitutions. For carboxylation, employ mild bases (e.g., K₂CO₃) to avoid dealkylation. Monitor reaction progress via LC-MS to detect side products .
Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Apply molecular docking or machine learning models trained on pyrimidine derivatives to forecast binding affinities or catalytic turnover. Tools like the ICReDD platform integrate quantum mechanics (QM) and experimental datasets to simulate reaction outcomes under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
